molecular formula C15H16FNO4S B6515363 6-fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 950258-31-8

6-fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

Cat. No.: B6515363
CAS No.: 950258-31-8
M. Wt: 325.4 g/mol
InChI Key: ZWBWNDIAKNEVLC-UHFFFAOYSA-N
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Description

6-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one (CAS: 950258-31-8, C₁₅H₁₆FNO₄S) is a synthetic coumarin derivative featuring a fluorine atom at position 6 and a 4-methylpiperidin-1-ylsulfonyl group at position 2. Coumarins are known for their diverse biological activities, including anticancer, antimicrobial, and DNA-binding properties . Structural characterization of such compounds typically employs spectroscopic methods (NMR, ESIMS) and crystallographic techniques (e.g., SHELX, ORTEP) .

Properties

IUPAC Name

6-fluoro-3-(4-methylpiperidin-1-yl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4S/c1-10-4-6-17(7-5-10)22(19,20)14-9-11-8-12(16)2-3-13(11)21-15(14)18/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBWNDIAKNEVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one typically involves the following steps:

  • Starting Materials: The synthesis begins with 6-fluoro-2H-chromen-2-one as the starting material.

  • Sulfonylation Reaction: The chromone core is subjected to sulfonylation using chlorosulfonic acid or sulfuryl chloride in the presence of a base such as pyridine or triethylamine.

  • Nucleophilic Substitution: The resulting sulfonyl chloride intermediate is then reacted with 4-methylpiperidine to introduce the piperidine group.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. Process optimization, including reaction temperature, solvent choice, and reaction time, is crucial for maximizing efficiency and minimizing by-products.

Types of Reactions:

  • Oxidation: The chromone core can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction of the chromone can lead to the formation of dihydrochromones.

  • Substitution: The fluorine atom and the sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Dihydrochromones and tetrahydrochromones.

  • Substitution Products: Amides, esters, and thioethers.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound's anti-inflammatory and antioxidant properties make it a candidate for drug development in treating chronic inflammatory diseases and oxidative stress-related conditions.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity to these targets, while the sulfonamide group improves its metabolic stability. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Piperidinyl/Piperazinyl Derivatives

(a) 6-[(4-Methylpiperidin-1-yl)Sulfonyl]-2-Propyl-2H,3H-[1,2,4]Triazolo[4,3-a]Pyridin-3-One (BI63726)
  • Structure: Shares the 4-methylpiperidin-1-ylsulfonyl group but has a triazolopyridinone core instead of coumarin.
  • Key Difference : The heterocyclic core influences solubility and binding specificity compared to coumarin derivatives.
(b) 7-Hydroxy-8-[(4-Methylpiperazin-1-yl)Methyl]-2H-Chromen-2-One
  • Structure : Replaces the sulfonyl group with a methylpiperazinyl-methyl substituent at position 6.
  • Comparison : The piperazinyl group may enhance solubility and hydrogen-bonding capacity compared to the sulfonyl-piperidinyl group in the target compound .

Fluorinated Coumarins with Heterocyclic Substituents

(a) 6-Fluoro-3-(Pyridin-2-yl)-2H-Chromen-2-One (L2)
  • Structure : Features a pyridinyl group at position 3 instead of sulfonyl-piperidinyl.
  • Activity : Demonstrates potent activity against leukemic (K562) and lung cancer (A549) cells, with DNA-binding constants (Kb = 1.2–2.5 × 10⁴ M⁻¹) .
  • Copper Complexes : Exhibit moderate cytotoxicity, suggesting metal coordination enhances activity .
  • Key Difference : The pyridinyl group facilitates π-π stacking with DNA bases, whereas the sulfonyl-piperidinyl group may sterically hinder such interactions .
(b) 7-Fluoro-3-(Pyridin-2-yl)-2H-Chromen-2-One (L6)
  • Structure : Fluorine at position 7 and pyridinyl at position 3.
  • Structural Insight : ORTEP drawings show planar coumarin cores with substituents influencing molecular packing .
  • Comparison : Positional isomerism (6-F vs. 7-F) affects electronic properties and binding modes.

Natural and Alkoxy-Substituted Coumarins

(a) Armenin and Isoarmenin
  • Structure : Hydroxy and alkoxy substituents at positions 7/8, lacking sulfonyl or piperidinyl groups.
  • Activity : Primarily studied for antioxidant and antimicrobial properties .
  • Key Difference : Simpler substituents limit their pharmacological versatility compared to synthetic derivatives with bulky groups .

Research Findings and Insights

  • Computational vs. Experimental Data : DFT studies (e.g., ) predict electronic properties, while crystallographic data () validate conformational stability .
  • Positional Isomerism : Fluorine placement (6 vs. 7) alters electronic distribution and binding kinetics, as seen in L2 vs. L6 .

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